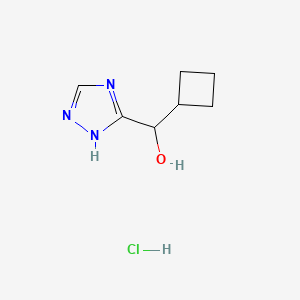
cyclobutyl(4H-1,2,4-triazol-3-yl)methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride is a chemical compound that belongs to the class of triazole derivatives. It is characterized by the presence of a cyclobutyl group attached to a triazole ring, with a methanol moiety and a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride typically involves the reaction of cyclobutylamine with a triazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(4H-1,2,4-triazol-3-yl)ketone, while reduction may produce cyclobutyl(4H-1,2,4-triazol-3-yl)amine .
Applications De Recherche Scientifique
Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclobutyl(4H-1,2,4-triazol-3-yl)amine
- Cyclobutyl(4H-1,2,4-triazol-3-yl)ketone
- Cyclobutyl(4H-1,2,4-triazol-3-yl)carboxylic acid
Uniqueness
Cyclobutyl(4H-1,2,4-triazol-3-yl)methanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutyl group enhances its stability and lipophilicity, while the triazole ring provides a versatile platform for further chemical modifications .
Propriétés
Formule moléculaire |
C7H12ClN3O |
|---|---|
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
cyclobutyl(1H-1,2,4-triazol-5-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c11-6(5-2-1-3-5)7-8-4-9-10-7;/h4-6,11H,1-3H2,(H,8,9,10);1H |
Clé InChI |
PNUPSNQFZONPKD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(C2=NC=NN2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















